molecular formula C12H14ClN B2888272 3-(4-Chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287286-23-9

3-(4-Chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine

Cat. No.: B2888272
CAS No.: 2287286-23-9
M. Wt: 207.7
InChI Key: ZNWYHFNBERUYJV-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-methylphenyl)bicyclo[111]pentan-1-amine is a compound that features a bicyclic structure with a chlorine and methyl group attached to a phenyl ring

Properties

IUPAC Name

3-(4-chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN/c1-8-4-9(13)2-3-10(8)11-5-12(14,6-11)7-11/h2-4H,5-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWYHFNBERUYJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C23CC(C2)(C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-Chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine typically involves the conversion of bicyclo[1.1.1]pentan-1-amine substructure to the desired compound using photochemical methods. One reported method involves the use of imine photochemistry to convert the bicyclo[1.1.1]pentane skeleton to a bicyclo[3.1.1]heptane skeleton, followed by hydrolysis to yield the primary amine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

3-(4-Chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles. For example, the chlorine atom in the compound can be substituted with other groups under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-Chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with molecular targets in biological systems. The compound’s bicyclic structure allows it to fit into specific binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

3-(4-Chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine can be compared with other similar compounds such as:

These compounds share a similar bicyclic structure but differ in the position and type of substituents on the phenyl ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

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